
3-Chloroacridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroacridine-9-carboxylic acid is a compound with the molecular formula C14H8ClNO2 . It is a derivative of acridine, a class of compounds that have been actively researched over the years due to their potential as therapeutic agents for a wide range of disorders .
Synthesis Analysis
The synthesis of 3-Chloroacridine-9-carboxylic acid involves the reaction of 3-chlorodiphenylamine with AlCl3 and oxalyl chloride, followed by base-catalyzed rearrangement of the isatins . This produces a mixture of 1-chloroacridine-9-carboxylic acid and 3-chloroacridine-9-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Chloroacridine-9-carboxylic acid is characterized by the presence of a chlorine atom at the 3rd position and a carboxylic acid group at the 9th position of the acridine core .
Chemical Reactions Analysis
Acridine derivatives, including 3-Chloroacridine-9-carboxylic acid, are known to exhibit a wide range of chemical reactions. For instance, they can undergo substitution reactions where the hydroxyl group of the carboxylic acid is replaced by another nucleophilic group .
Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties. They have found widespread use in various fields such as organoelectronics, photophysics, material sciences, and biological sciences .
Aplicaciones Científicas De Investigación
Therapeutic Agents for Disorders
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
DNA Intercalation
DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . It is critical to investigate how acridine derivatives function in cancer treatment .
Cancer Treatment
Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Antimicrobial Agents
Acriflavine, proflavine, and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
Photosensitizer and Photoredox Catalyst
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .
Optoelectronics
A comprehensive review of research articles published in the previous 30 years on the synthesis of acridine and its derivatives, their biomedical applications, applications as photosensitizer and photoredox catalyst as well as in optoelectronics has been undertaken .
Mecanismo De Acción
Target of Action
3-Chloroacridine-9-carboxylic acid, like other acridine derivatives, primarily targets DNA . Acridine derivatives are known for their ability to intercalate into double-stranded DNA . This interaction is facilitated by the planar structure of acridine, which allows it to sandwich between the base pairs of the double helix .
Mode of Action
The mode of action of 3-Chloroacridine-9-carboxylic acid involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, causing the helical structure to unwind . This process is driven by charge transfer and π-stacking interactions . The unwinding of the DNA helix can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
Given the compound’s interaction with dna, it’s likely that it impacts pathways involving dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s planar structure and relatively small size suggest that it may have good bioavailability and can easily penetrate cellular membranes .
Result of Action
The primary result of 3-Chloroacridine-9-carboxylic acid’s action is the disruption of normal cellular processes involving DNA . By intercalating into DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for diseases characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of 3-Chloroacridine-9-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with DNA . Additionally, the presence of other biomolecules can either enhance or inhibit the compound’s action .
Direcciones Futuras
The future of acridine derivatives, including 3-Chloroacridine-9-carboxylic acid, looks promising. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives to broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key focus area .
Propiedades
IUPAC Name |
3-chloroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYAGVLXOWEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroacridine-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

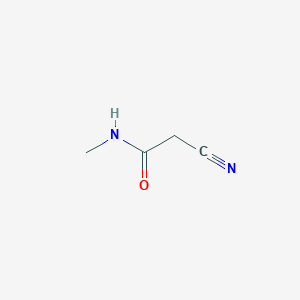
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
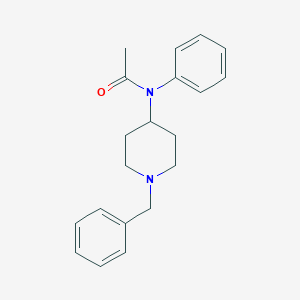
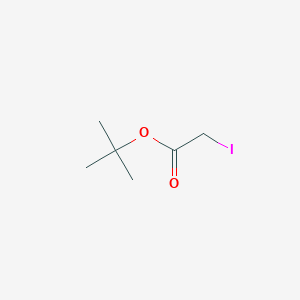





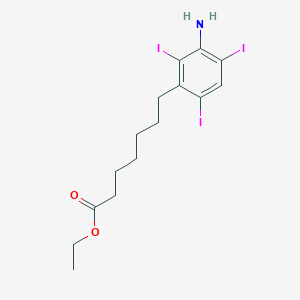

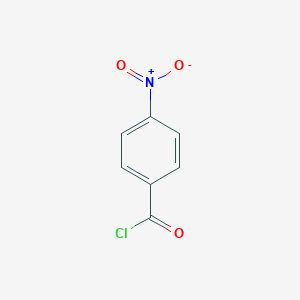
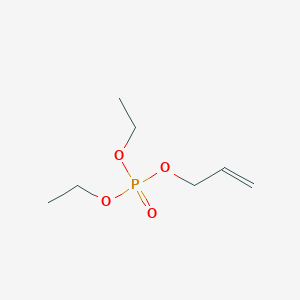
![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)